Cas no 34773-51-8 (2-Bromo-5-Trifluoroacetylthiophene)

2-Bromo-5-trifluoroacetylthiophene is a versatile heterocyclic compound featuring both bromine and trifluoroacetyl functional groups on a thiophene backbone. Its reactive bromine substituent facilitates cross-coupling reactions, while the electron-withdrawing trifluoroacetyl group enhances electrophilic reactivity, making it valuable in organic synthesis and pharmaceutical intermediates. The compound is particularly useful in palladium-catalyzed coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex thiophene derivatives. Its stability under standard conditions and high purity make it suitable for precise synthetic applications. The trifluoroacetyl moiety also contributes to its utility in agrochemical and material science research, where fluorinated compounds are often sought for their unique properties.
2-Bromo-5-Trifluoroacetylthiophene structure
34773-51-8 structure
Product Name:2-Bromo-5-Trifluoroacetylthiophene
CAS No:34773-51-8
MF:C6H2BrF3OS
MW:259.04369020462
MDL:MFCD07380810
CID:1023740
PubChem ID:19971587
Update Time:2025-05-21

2-Bromo-5-Trifluoroacetylthiophene Chemical and Physical Properties

Names and Identifiers

    • 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanone
    • 2-Bromo-5-trifluoroacetylthiophene
    • 1-(5-bromo-2-thienyl)-2,2,2-trifluoroethanone
    • 1-(5-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-one
    • 1-(5-bromo-thiophen-2-yl)-2,2,2-trifluoro-ethanone
    • 2-Brom-5-trifluoracetylthiophen
    • 2-bromo-5-(2',2',2'-trifluoroethanonyl)-thiophene
    • 5-bromo-2-trifluoroacetylthiophene
    • AC1Q4I37
    • ANW-62000
    • CTK4H3013
    • SureCN2227006
    • SCHEMBL2227006
    • 34773-51-8
    • CS-0205009
    • A6102
    • AKOS010090457
    • EN300-51010
    • Z608347788
    • DTXSID20601573
    • MFCD07380810
    • DB-069071
    • FS-4517
    • 2-bromo-5-trifluoroacetylthiophene, AldrichCPR
    • 2-Bromo-5-Trifluoroacetylthiophene
    • MDL: MFCD07380810
    • Inchi: 1S/C6H2BrF3OS/c7-4-2-1-3(12-4)5(11)6(8,9)10/h1-2H
    • InChI Key: QXMOQHVZCMIYOZ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C(F)(F)F)=O)S1

Computed Properties

  • Exact Mass: 257.89616
  • Monoisotopic Mass: 257.89618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

2-Bromo-5-Trifluoroacetylthiophene Security Information

  • HazardClass:IRRITANT

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2-Bromo-5-Trifluoroacetylthiophene Suppliers

Amadis Chemical Company Limited
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(CAS:34773-51-8)2-Bromo-5-Trifluoroacetylthiophene
Order Number:A6102
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):658.0/183.0
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Additional information on 2-Bromo-5-Trifluoroacetylthiophene

2-Bromo-5-Trifluoroacetylthiophene: A Comprehensive Overview

The compound with CAS No 34773-51-8, commonly referred to as 2-Bromo-5-Trifluoroacetylthiophene, is a significant molecule in the field of organic chemistry. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound with two double bonds. The presence of a bromine atom at the 2-position and a trifluoroacetyl group at the 5-position makes this compound unique and highly functional. The trifluoroacetyl group introduces strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule, making it valuable in various chemical reactions and applications.

Recent studies have highlighted the importance of 2-Bromo-5-Trifluoroacetylthiophene in the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel semiconducting polymers. The bromine atom at the 2-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the synthesis of biocompatible polymers for use in drug delivery systems. The trifluoroacetyl group at the 5-position not only enhances the stability of the molecule but also imparts unique optical properties, making it suitable for applications in optoelectronics.

In addition to its role in polymer chemistry, 2-Bromo-5-Trifluoroacetylthiophene has found applications in medicinal chemistry. The compound has been used as an intermediate in the synthesis of bioactive molecules targeting various diseases. For example, recent research has demonstrated its potential in designing inhibitors for kinases involved in cancer progression. The combination of a bromine atom and a trifluoroacetyl group provides a versatile platform for modifying pharmacokinetic properties, such as solubility and bioavailability.

The synthesis of 2-Bromo-5-Trifluoroacetylthiophene typically involves multi-step reactions. One common approach is the bromination of 5-trifluoroacetylthiophene using a brominating agent such as bromine (Br₂) under controlled conditions. This reaction is often carried out in a polar solvent like dichloromethane or chloroform, with catalytic amounts of a Lewis acid like aluminum chloride to facilitate the electrophilic substitution. The reaction conditions are optimized to ensure high yields and selectivity for the desired product.

From an environmental standpoint, understanding the degradation pathways of 2-Bromo-5-Trifluoroacetylthiophene is crucial for assessing its impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These findings are essential for developing strategies to mitigate any potential environmental risks associated with its use.

In conclusion, 2-Bromo-5-Trifluoroacetylthiophene (CAS No 34773-51-8) is a versatile compound with wide-ranging applications in organic synthesis, materials science, and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across various industries. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an even more significant role in advancing modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34773-51-8)2-Bromo-5-Trifluoroacetylthiophene
A6102
Purity:99%/99%
Quantity:25g/5g
Price ($):658.0/183.0
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